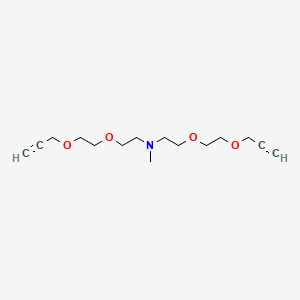
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl)
Vue d'ensemble
Description
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) is a synthetic compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are widely used in various fields due to their unique properties, such as solubility in water and organic solvents, biocompatibility, and ability to modify surfaces and molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as t-butyl ester-PEG2 and PEG2-propargyl.
Reaction Conditions: The reaction is usually carried out under mild conditions to avoid degradation of the PEG chains. Common solvents include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester or propargyl groups.
Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) involves its interaction with molecular targets through its functional groups. The PEG chains provide solubility and biocompatibility, while the ester and propargyl groups enable specific chemical modifications. These interactions can influence various biological pathways and processes, making the compound useful in diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(t-butyl ester-PEG2)-N-bis(PEG2-amine): Similar structure but with amine groups instead of propargyl groups.
N-(t-butyl ester-PEG2)-N-bis(PEG2-hydroxy): Contains hydroxyl groups instead of propargyl groups.
Uniqueness
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) is unique due to its combination of t-butyl ester and propargyl groups, which provide distinct reactivity and functionality compared to other PEG derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO8/c1-6-12-28-18-21-31-15-9-26(10-16-32-22-19-29-13-7-2)11-17-33-23-20-30-14-8-24(27)34-25(3,4)5/h1-2H,8-23H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDJGZACCWQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)












